molecular formula C11H10N2O2 B2786508 3-(Quinazolin-4-yl)propanoic acid CAS No. 1368863-34-6

3-(Quinazolin-4-yl)propanoic acid

Cat. No.: B2786508
CAS No.: 1368863-34-6
M. Wt: 202.213
InChI Key: KYYLTOVCOZWUKT-UHFFFAOYSA-N
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Description

Significance of Quinazoline (B50416) Derivatives as Heterocyclic Systems in Chemical Research

Quinazoline derivatives are of paramount importance in chemical research, primarily due to their wide spectrum of biological activities. This has made them a focal point in medicinal chemistry for the design and synthesis of novel therapeutic agents. The quinazoline core is a key component in a number of approved drugs and clinical candidates for treating a range of conditions. Beyond pharmaceuticals, quinazoline derivatives are also explored in materials science for their photophysical properties. The continuous development of new synthetic methodologies to access functionalized quinazolines underscores their significance in contemporary organic synthesis. bldpharm.comjst.go.jp

Overview of the Propanoic Acid Moiety in Organic Synthesis

The propanoic acid moiety, a three-carbon carboxylic acid, is a fundamental building block in organic synthesis. Its presence in a molecule introduces a versatile functional group that can undergo a wide array of chemical transformations. The carboxylic acid can be converted into esters, amides, acid chlorides, and other derivatives, providing a gateway to more complex molecular architectures. Furthermore, the propanoic acid chain offers a flexible linker or spacer in the design of molecules with specific spatial requirements. cymitquimica.com Its utility as a synthon is well-established, enabling the construction of a diverse range of organic compounds.

Contextualization of 3-(Quinazolin-4-yl)propanoic acid within Quinazoline Chemistry

This compound is a specific derivative that combines the notable quinazoline scaffold with the versatile propanoic acid functional group. While detailed research focusing exclusively on this compound is limited, its chemical significance can be understood by examining its structural components and related analogues. The compound serves as a potential intermediate in the synthesis of more complex quinazoline-based molecules. The propanoic acid side chain at the 4-position of the quinazoline ring offers a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships in medicinal chemistry or the development of new functional materials. The synthesis of related compounds, such as 3-[4-Oxoquinazolin-3(4H)-yl]propionic acid, often involves the reaction of a quinazoline precursor with a three-carbon building block like β-alanine, suggesting potential synthetic pathways to the title compound. rtu.lv

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-quinazolin-4-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)6-5-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYLTOVCOZWUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 3 Quinazolin 4 Yl Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The propanoic acid side chain, with its terminal carboxylic acid group, is a primary site for derivatization. Standard carboxylic acid chemistry can be applied to synthesize esters, amides, and other related functional groups.

The carboxylic acid group of quinazoline-based propanoic acids can be readily converted into its corresponding esters through various standard esterification methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. dergipark.org.tr This method is effective for producing a range of alkyl esters. For instance, the synthesis of new quinazoline (B50416) ester derivatives has been achieved by reacting 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid with various alcohols under sulfuric acid catalysis. dergipark.org.tr

Additionally, other derivatives like enol esters can be formed. Gold-catalyzed reactions, for example, can facilitate the addition of carboxylic acids to alkynes, yielding enol ester products. mdpi.com

Table 1: Examples of Esterification Reactions

ReactantReagent/CatalystProduct TypeReference
Quinazoline Carboxylic AcidVarious Alcohols / H₂SO₄Alkyl Ester dergipark.org.tr
Indole-2-carboxylic acidHex-1-yne / [AuCl(PPh₃)]/AgPF₆Enol Ester mdpi.com

The formation of amides is a crucial transformation, often accomplished by first activating the carboxylic acid or by direct condensation with an amine. The resulting amide derivatives are of significant interest in medicinal chemistry. The reaction can be carried out by coupling the quinazoline propanoic acid with various primary or secondary amines, including amino acids and hydrazides. rsc.org

For example, 3-[4-oxoquinazolin-3(4H)-yl]propanoic acid has been successfully coupled with various aryl and heteroaryl hydrazides to form N'-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]-aryl(heteroaryl) hydrazides using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). researchgate.net Another strategy involves converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine to yield the desired amide. dergipark.org.tr

Table 2: Reagents for Amide Bond Formation

Coupling MethodReagentsAmine SubstrateReference
Carbodiimide (B86325) Coupling1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), Hydroxybenzotriazole (B1436442) (HOBt)Aryl/Heteroaryl Hydrazides, β-alanine researchgate.net
Acid Chloride FormationThionyl chloride (SOCl₂) followed by amine additionAliphatic and Aromatic Amines dergipark.org.trscispace.com
In situ ActivationN-acylimidazolidesAmines researchgate.net

To facilitate the formation of esters and amides, the carboxylic acid group often requires activation to enhance its electrophilicity. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Common methods for activation include:

Formation of Acid Chlorides: Reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a highly effective method to produce the corresponding acid chloride. dergipark.org.trscispace.com This acid chloride is a versatile intermediate that reacts readily with a wide range of nucleophiles.

Use of Coupling Agents: Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and dicyclohexyl carbodiimide (DCC), are widely used. researchgate.netacs.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine or alcohol. This process is often carried out in the presence of additives like hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

Functionalization of the Quinazoline Core

The quinazoline ring system, consisting of a fused benzene (B151609) and pyrimidine (B1678525) ring, possesses its own distinct reactivity, allowing for further structural modifications.

In the quinazoline system, the benzene ring (the benzenoid ring) is more susceptible to electrophilic aromatic substitution than the electron-deficient pyrimidine ring. wikipedia.orgnih.gov The reactivity of the positions on the benzene ring follows the general order: 8 > 6 > 5 > 7. wikipedia.orgnih.gov

Nitration is a classic example of an electrophilic substitution reaction on the quinazoline core. nih.gov Treatment of quinazoline with fuming nitric acid in concentrated sulfuric acid typically results in the introduction of a nitro group at the 6-position. nih.gov While specific studies on 3-(quinazolin-4-yl)propanoic acid are limited, it is expected to follow this general reactivity pattern, with electrophiles preferentially attacking the benzenoid portion of the molecule.

The pyrimidine ring of the quinazoline nucleus is electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic attack. journalcsij.com This reactivity is particularly pronounced at the 2- and 4-positions. wikipedia.orgnih.gov

In the case of this compound, the 4-position is already substituted. However, if a suitable leaving group, such as a halogen, were present at the 2-position, this site would be a prime target for nucleophilic aromatic substitution (SNAr). Numerous studies have shown that 2,4-dihaloquinazolines react regioselectively with nucleophiles, with the initial substitution occurring preferentially at the more reactive 4-position. mdpi.com Following substitution at C-4, a subsequent nucleophilic attack can occur at the C-2 position. Therefore, a 2-halo derivative of this compound would be a versatile precursor for introducing a wide variety of substituents at the 2-position through nucleophilic displacement. wikipedia.orgmdpi.com

Cross-Coupling Reactions at Various Positions

The quinazoline ring system, a key feature of this compound, is amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents at different positions. These reactions are instrumental in the synthesis of diverse analogues with potential biological activities. The reactivity of halogenated quinazolines and quinazolinones in transition metal-catalyzed cross-coupling reactions is particularly noteworthy, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

One of the most widely used methods is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction between organoboron compounds and organic halides is highly effective for creating Csp²-Csp² bonds. nih.gov It offers several advantages, including compatibility with various functional groups, the use of low-toxicity reagents, and the high stability of the boron derivatives. nih.gov For instance, 6-iodoquinazolin-4(3H)-one can be coupled with furfurylboronic acid in the presence of a palladium catalyst to produce 5-(4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carbaldehyde, a precursor for the synthesis of the drug Lapatinib. nih.gov Similarly, 2-(2-furyl)-6-iodoquinazolin-4(3H)-one can be coupled with 4-methoxyphenylboronic acid. nih.gov

The Kumada cross-coupling, which involves the reaction of a Grignard reagent with an organic halide in the presence of a palladium or nickel catalyst, has also been applied to halogenated quinazolines. nih.gov However, its application is generally limited to quinazolines rather than quinazolinones due to the incompatibility of Grignard reagents with the amide functionality. nih.gov

Other palladium-catalyzed reactions, such as the cyclocarbonylation of o-iodoanilines with imidoyl chlorides or heterocumulenes, provide regioselective pathways to quinazolin-4(3H)-one derivatives. acs.org These methods highlight the versatility of cross-coupling reactions in modifying the quinazoline core.

Oxidation and Reduction Reactions

The chemical behavior of this compound and its derivatives is also characterized by their susceptibility to oxidation and reduction reactions. These transformations can target either the quinazoline ring system or the propanoic acid side chain, leading to a variety of modified structures.

In organic chemistry, oxidation generally refers to an increase in the number of bonds between carbon and a heteroatom (like oxygen, nitrogen, or a halogen) or a decrease in the number of carbon-hydrogen bonds. libretexts.org Conversely, reduction involves a decrease in carbon-heteroatom bonds or an increase in carbon-hydrogen bonds. libretexts.org

For quinazoline derivatives, oxidation can lead to the formation of quinazolin-4(3H)-ones from corresponding dihydroquinazolinones. For example, 2,6,8-triaryl-2,3-dihydroquinazolin-4(1H)-ones can be dehydrogenated using iodine to yield 2,6,8-triarylquinazolin-4(3H)-ones. nih.gov The oxidation of 4-alkylsubstituted quinazolines with agents like monoperphthalic acid can result in a mixture of N-1 and N-3 oxides, as well as the corresponding quinazolin-4(3H)-one. mdpi.com Active manganese dioxide is another effective oxidant for the dehydrogenation of 1,2-dihydroquinazoline 3-oxides to quinazoline 3-oxides. mdpi.com

Reduction reactions can alter the quinazoline ring or the side chain. For example, reduction of the double bond in the propenoic acid side chain of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acid derivatives leads to a significant loss of biological activity. nih.gov Similarly, reduction of the quinazoline ring itself also diminishes its antiallergic properties. nih.gov Specific reducing agents like sodium borohydride (B1222165) are commonly used to reduce aldehydes and ketones to alcohols, a transformation that could be applied to derivatives of this compound bearing such functional groups. libretexts.org The Birch reduction offers a method for the reduction of the aromatic portion of the quinazoline ring system. asccollegekolhar.in

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of this compound is a key area of research, driven by the quest for compounds with improved biological activities. Modifications can be made to both the propanoic acid chain and the quinazoline ring.

Modifications to the Propanoic Acid Chain

The propanoic acid side chain of this compound is a versatile handle for derivatization. Various modifications can be introduced to alter the compound's physicochemical properties and biological activity.

One common approach is to form amides or esters. For example, 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid can be conjugated with peptides by forming amide bonds. researchgate.net This has been shown to enhance the antimicrobial activity of the resulting compounds. researchgate.net The synthesis of N-benzyl-3-(3-benzyl-4-oxo-3, 4-dihydroquinazolin-2-yl) propanamide is another example of amide formation. nih.gov

The chain length can also be varied. For instance, analogues with a butanoic acid chain, such as 4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanoic acid, have been synthesized and coupled with peptides to study the effect of the alkyl chain length on antimicrobial activity. researchgate.net

Furthermore, the propanoic acid chain can be modified to introduce other functional groups. For example, reaction with acrylic acid can lead to the formation of 3-(4-(quinazolin-4-ylamino)phenylamino)propanoic acid. jst.go.jp The synthesis of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids introduces a double bond into the side chain, which has been found to be crucial for antiallergic activity. nih.gov

Original Compound Modification Resulting Compound/Derivative Class Reference
3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acidPeptide conjugationQuinazolinone-peptide conjugates researchgate.net
3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acidAmidation with benzylamineN-benzyl-3-(3-benzyl-4-oxo-3, 4-dihydroquinazolin-2-yl) propanamide nih.gov
This compoundChain extension4-(4-oxo-3,4-dihydroquinazolin-2-yl) butanoic acid derivatives researchgate.net
4-(4-Aminoanilino)quinazolineReaction with acrylic acid3-(4-(quinazolin-4-ylamino)phenylamino)propanoic acid jst.go.jp
2-Aminobenzamide (B116534)Reaction to form propenoic acid side chain(E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids nih.gov

Substituent Effects on the Quinazoline Ring

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring.

The introduction of different functional groups can significantly influence the pharmacological properties. For example, in a series of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, the presence of alkoxy, alkylthio, or isopropyl groups at the 6- or 8-positions resulted in highly potent antiallergic compounds. nih.gov Specifically, (E)-3-[6-(methylthio)-4-oxo-4H-quinazolin-3-yl]-2-propenoic acid was identified as a particularly potent orally active agent. nih.gov

In another study on quinazolinone derivatives, the substituent on the phenyl ring was found to have a significant influence on the antibacterial profile. nih.gov Compounds with methoxy (B1213986) and methyl-substituted rings were more active than those with other electron-donating or withdrawing groups. nih.gov Similarly, for a series of 2,3-disubstituted quinazolin-4(3H)-ones, the nature of the substituent at various positions affected their cytotoxic activity. nih.gov

The synthesis of these substituted analogues often involves multi-step procedures starting from substituted anthranilic acids or other precursors. For example, 5-chloro-substituted methyl anthranilate has been used as a precursor to synthesize quinazolinone analogues. nih.gov The electron-withdrawing nature of the chlorine atom can influence the reactivity of the starting material. nih.gov

Substituent Position on Quinazoline Ring Effect on Biological Activity Compound Series Reference
Methoxy, Methylthio, Isopropyl6 or 8Increased antiallergic potency(E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids nih.gov
Methoxy, MethylPhenyl ring attached to quinazolinoneEnhanced antibacterial activityQuinazolinone derivatives nih.gov
Various substituentsDifferent positionsInfluenced cytotoxic activity2,3-disubstituted quinazolin-4(3H)-ones nih.gov
Chlorine5Influenced reactivity of synthetic precursorsQuinazolinone analogues nih.gov

Computational and Theoretical Studies on 3 Quinazolin 4 Yl Propanoic Acid and Analogues

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful approach to investigate the electronic structure and reactivity of molecules. For quinazoline (B50416) analogues, these methods, particularly Density Functional Theory (DFT), provide a foundational understanding of their intrinsic chemical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular geometries and electronic properties of quinazoline derivatives. nih.gov Calculations, often employing the B3LYP functional with basis sets like 6-31G* or 6-31++G(d,p), are used to determine the ground-state geometries of these molecules. nih.gov This analysis provides optimized bond lengths and angles that show good agreement with experimental data. researchgate.net

Furthermore, DFT is utilized to calculate key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and stability of a molecule. nih.gov These calculations confirm that charge transfer occurs within the quinazolinone molecules, which is a crucial aspect of their reactivity and interaction capabilities. researchgate.net DFT analyses can also predict molecular geometries, and electronic properties with high accuracy, which is vital for understanding binding affinities. nih.gov

Table 1: Key Parameters from DFT Analysis of Quinazolinone Derivatives
ParameterSignificanceTypical Method
Optimized GeometryProvides the most stable 3D structure, including bond lengths and angles.DFT B3LYP/6-31G*
HOMO EnergyIndicates the ability to donate an electron; related to reactivity with electrophiles.DFT B3LYP/6-31++G(d,p)
LUMO EnergyIndicates the ability to accept an electron; related to reactivity with nucleophiles.DFT B3LYP/6-31++G(d,p)
HOMO-LUMO GapCorrelates with molecular stability and chemical reactivity. A smaller gap suggests higher reactivity.DFT B3LYP/6-31++G(d,p)

Beyond static molecular properties, DFT is also a powerful tool for elucidating reaction mechanisms by modeling transition states. acs.org For instance, in the synthesis of 2,3-fused quinazolinones via a radical cascade cyclization, DFT calculations were performed to confirm the proposed reaction pathway. acs.orgacs.orgnih.gov These computational studies identified key intermediates and transition states involved in the reaction sequence. acs.org By calculating the energy barriers associated with each transition state, researchers can validate the plausibility of a proposed mechanism and understand the factors that control the reaction's outcome. researchgate.netacs.org This approach provides a detailed, step-by-step view of bond-forming and bond-breaking events at the molecular level. acs.org

Molecular Modeling for Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional arrangement of atoms in a molecule, known as its conformation. The specific conformation of a quinazoline derivative can be critical to its ability to bind to a biological target. acs.org Studies on quinazolinone derivatives as matrix metalloproteinase-13 (MMP-13) inhibitors found that active compounds adopted a similar U-shaped conformation within the enzyme's active site. acs.org This specific spatial arrangement allows the molecule to make key electrostatic and hydrogen-bonding interactions with amino acid residues, which would not be possible in other conformations. acs.org Conformational analysis, therefore, plays a pivotal role in understanding how these ligands orient themselves to achieve a stable and bioactive state when interacting with a target protein. acs.org

Structure-Activity Relationship (SAR) Studies in Chemical Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological or chemical activity. nih.gov For quinazoline derivatives, computational SAR models, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), are developed to provide predictive insights for designing more potent molecules. acs.org

SAR studies reveal how modifications to the quinazoline scaffold influence activity. nih.gov Computational techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build reliable 3D-QSAR models. acs.org These models generate contour maps that visualize the relationship between structural properties and activity. For example, in a study of quinazolinone-based MMP-13 inhibitors, CoMSIA contour maps indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary factors influencing inhibitory activity. acs.org

These maps provide a visual guide for drug design:

Electrostatic Maps: Show regions where positive or negative charges would enhance binding.

Hydrophobic Maps: Indicate areas where bulky, nonpolar groups are favored or disfavored.

H-bond Acceptor Maps: Highlight positions where placing a hydrogen bond acceptor would increase potency. acs.org

Such analyses have shown that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are crucial for modulating activity. nih.gov

Table 2: Summary of Structure-Activity Relationship Findings for Quinazolinone Analogues
Structural FeatureInfluence on ActivityExample Context
Substitution at Position 2Modulates activity; bulky or heterocyclic groups can be introduced.Anticonvulsant, Anti-inflammatory activities nih.govnih.gov
Substitution at Position 3Crucial for activity; often attached to different heterocyclic rings for enhanced effect.Anticonvulsant, Anticancer activities nih.gov
U-Shaped ConformationPivotal for fitting into specific enzyme active sites.MMP-13 Inhibition acs.org
Small Groups at R2 PositionIdentified as important for enhancing hydrogen bonding interactions.MMP-13 Inhibition acs.org

Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a ligand within the active site of a target protein. researchgate.net This method is extensively used for quinazoline derivatives to understand their mechanism of action at a molecular level. Docking studies have successfully elucidated the interactions of quinazoline analogues with a variety of protein targets.

For example, docking simulations of novel quinazolinone derivatives into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) revealed key interactions. Potent compounds formed hydrogen bonds between the carbonyl group of the quinazoline ring and the amino acid residue Thr766. Other interactions included pi-pi stacking and hydrophobic interactions with residues like Leu820 and Val702, which stabilize the ligand-protein complex. Similarly, docking of quinazolinones into the active site of MMP-13 identified crucial hydrogen bonds with residues Ser250 and Gly248. acs.org These computational predictions of binding modes often correlate well with experimentally determined biological activities, such as IC₅₀ values from in vitro enzyme inhibition assays.

Table 3: Examples of Ligand-Target Interactions for Quinazoline Analogues from Molecular Docking Studies
Compound ClassProtein TargetKey Interacting ResiduesBinding Score / Finding
Quinazolinone-benzyl piperidineEGFRThr766, Leu820, Val702, Asp831Binding energy of -10.1 kcal/mol for potent analogues.
Quinazolinone derivativesMMP-13Ser250, Gly248, Met253, Lys249U-shaped conformation and H-bonds were identified as crucial for activity. acs.org
Quinazolin-12-one derivativesPDK1-Docking scores ranged from -9.99 to -10.44 kcal/mol, indicating strong binding affinity. nih.gov
Quinazoline derivativesPD-L1Lys124, Asn63Ionic interaction with Lys124 and water-mediated interactions with Asn63 stabilized binding. nih.gov

Potential Applications and Broader Significance in Chemical Research

Role as Synthetic Intermediates in Complex Molecule Synthesis

3-(Quinazolin-4-yl)propanoic acid is a valuable synthetic intermediate, primarily due to its bifunctional nature, possessing both the quinazolinone core and a reactive carboxylic acid side chain. This structure allows for straightforward modification and elaboration into more complex molecular architectures.

Researchers have utilized this compound as a foundational element for synthesizing a variety of derivatives. The carboxylic acid moiety provides a convenient handle for forming amide bonds, a common linkage in bioactive molecules. For instance, it has been conjugated with peptides, such as shorter analogues of Bactenecin7, to study the effect of the quinazolinone heterocycle on antimicrobial activity. nih.gov The resulting peptide conjugates demonstrated enhanced activity compared to the unconjugated peptides, highlighting the utility of the quinazolinone propanoic acid scaffold in creating novel therapeutic candidates. nih.gov

Furthermore, the compound serves as a precursor for creating other heterocyclic systems. It can be converted into hydrazides, which are then cyclized to form quinazolinone-1,3,4-oxadiazole conjugates. researchgate.net One synthetic route involves the initial reaction between anthranilic acid and succinic anhydride (B1165640) to produce 2-(3-carboxypropanamido)benzoic acid. nih.gov This intermediate is then cyclized to a benzoxazinone (B8607429) derivative, which can be reacted with various amines or formamide (B127407) to yield the final quinazolinone structure. nih.gov This multi-step process allows for the introduction of diverse substituents, leading to libraries of complex molecules for screening.

The versatility of this intermediate is further demonstrated in the synthesis of various substituted quinazolinones. By reacting the key intermediate, 3-(4-oxo-4H-benzo[d] Current time information in Bangalore, IN.oxazin-2-yl)propanoic acid, with different primary amines, a range of N-substituted quinazolinone derivatives can be prepared. nih.gov This approach underscores the compound's role as a platform for generating molecular diversity.

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives

Starting Material/Intermediate Reagents Product Type Reference
3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid Peptides (e.g., RP, PRP) Peptide Conjugates nih.gov
3-(4-Oxoquinazolin-3(4H)-yl)propanoic acid Hydrazides, EDCI Quinazolinone-1,3,4-oxadiazole Conjugates researchgate.net
3-(4-Oxo-4H-benzo[d] Current time information in Bangalore, IN.oxazin-2-yl) propanoic acid Benzylamine N-benzyl-3-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl) propanamide nih.gov
3-(4-Oxo-4H-benzo[d] Current time information in Bangalore, IN.oxazin-2-yl) propanoic acid Formamide 3-(4-Oxo-3,4-dihydroquinazolin-2-yl) propanoic acid nih.gov

Development of Chemical Probes and Tools

The quinazolinone scaffold is central to the development of sophisticated chemical probes for studying biological systems. A notable example is the creation of a selective chemical probe for the zinc-finger ubiquitin-binding domain (UBD) of histone deacetylase 6 (HDAC6), an important target in cancer and neurodegenerative disease research. acs.orgbiorxiv.org

The development process began with a lead compound and involved systematic modifications to the quinazolinone structure to enhance potency and selectivity. acs.org Analogues of this compound were synthesized where substitutions were made on the quinazolinone ring. For instance, adding a chloro group at the 8-position of the quinazolinone ring doubled the activity compared to the unsubstituted analogue. acs.orgbiorxiv.org This optimization effort led to the identification of a potent probe candidate. acs.org

A crucial aspect of developing a reliable chemical probe is the creation of a structurally similar but biologically inactive negative control. This allows researchers to distinguish on-target effects from off-target or non-specific effects. For the HDAC6 UBD probe, a negative control was designed and synthesized, which proved inactive in cellular assays, thereby validating the specificity of the active probe. acs.org The successful development of this probe and its corresponding negative control provides the research community with valuable tools to investigate the cellular functions of HDAC6. acs.orgbiorxiv.org

Table 2: Key Compounds in the Development of an HDAC6-UBD Chemical Probe

Compound Type Key Structural Feature Activity Reference
Lead Compound Analogue Unsubstituted Quinazolinone Ring Kdisp = 0.18 µM acs.org
Optimized Probe Candidate 8-Chloro-quinazolinone Ring Kdisp = 0.095 µM acs.orgbiorxiv.org

Exploration in Materials Chemistry

While this compound and its derivatives are extensively studied in medicinal chemistry and chemical biology, their application in materials chemistry, such as the development of polymers or functional materials, is not a primary focus in the current body of scientific literature. The research emphasis remains strongly on its utility as a scaffold for biologically active agents rather than for its bulk material properties.

Contributions to Heterocyclic Chemistry Methodologies

The synthesis of this compound and its analogues has contributed to the advancement of synthetic methodologies within heterocyclic chemistry. The construction of the quinazolinone ring system is a classic challenge, and various methods have been reported.

Modern techniques, such as microwave-assisted synthesis, have been applied to produce these compounds more efficiently. rsc.org One sustainable approach describes a general microwave synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids from substituted benzamides and succinic anhydride, using the bio-sourced solvent pinane (B1207555). rsc.org This method is noted for being simple and cost-effective. rsc.org

The multi-step synthesis starting from anthranilic acid and cyclic dicarboxylic anhydrides like succinic anhydride represents a versatile strategy. nih.gov This pathway proceeds through a key benzoxazinone intermediate, which is then cyclized with an amine source. This approach is significant because it allows for the introduction of a carboxylic acid side chain, providing a site for further functionalization, which is not possible with simpler acylating agents. nih.gov The exploration of these synthetic routes expands the toolkit available to chemists for preparing substituted quinazolinones and related fused heterocycles, such as Current time information in Bangalore, IN.acs.orgjst.go.jptriazolo[1,5-c]quinazolines. researchgate.netresearchgate.net These methodological advancements are crucial for accelerating the discovery of new chemical entities with potential therapeutic applications.

Future Perspectives and Research Directions

Development of Novel and More Efficient Synthetic Strategies

The development of robust and efficient synthetic routes is paramount for advancing the study and application of 3-(quinazolin-4-yl)propanoic acid. While classical methods for quinazoline (B50416) synthesis exist, future efforts are expected to focus on greener, more atom-economical, and scalable approaches.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. For instance, the synthesis of 2,3-disubstituted-4(3H)-quinazolinones has been efficiently achieved using microwave irradiation, significantly reducing reaction times compared to conventional heating. rjptonline.org This technology could be readily adapted for the synthesis of this compound and its derivatives, offering a pathway to rapid library generation for academic and industrial research.

Furthermore, the use of sustainable solvents is a growing area of interest. Research has shown that bio-sourced solvents like pinane (B1207555) can be effective in the synthesis of quinazolinone derivatives, providing a more environmentally friendly alternative to traditional solvents like toluene. uni-marburg.de The exploration of such green solvents for the synthesis of this compound is a promising avenue for future research.

Exploration of Undiscovered Reactivity Patterns

The reactivity of the quinazoline nucleus is well-documented, but the interplay between the quinazoline core and the propanoic acid side chain in this compound presents opportunities to uncover novel reactivity patterns. The carboxylic acid moiety can be transformed into a wide array of functional groups, including esters, amides, and alcohols, each potentially influencing the reactivity of the quinazoline ring system in unique ways.

Future research could focus on exploring reactions that leverage this dual functionality. For example, intramolecular cyclizations between the propanoic acid side chain and substituents on the quinazoline ring could lead to the formation of novel polycyclic heterocyclic systems with interesting three-dimensional structures. Additionally, the electronic nature of the propanoic acid group (or its derivatives) could modulate the regioselectivity of electrophilic and nucleophilic substitution reactions on the quinazoline core, a phenomenon that warrants systematic investigation.

Advanced Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling reaction outcomes. While the general mechanisms for the formation of the quinazoline ring are established, detailed mechanistic studies on the functionalization of this compound are less common.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways, transition states, and the influence of substituents on reactivity. For example, DFT simulations have been used to predict the conformational preferences of related quinazolinone derivatives. Applying these computational tools to the reactions of this compound could help elucidate complex reaction mechanisms and guide the development of more efficient and selective transformations.

Mechanistic studies on the mechanochemical synthesis of quinazolin-4(3H)-ones have suggested a pathway involving the initial formation of an adduct between 2-aminobenzamide (B116534) and an aldehyde, followed by oxidation. beilstein-journals.org Investigating the mechanism of similar solid-state reactions for the synthesis of this compound could open up new solvent-free synthetic routes.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. The continuous flow synthesis of quinazoline derivatives has been demonstrated, showcasing the potential for efficient and scalable production. For instance, a continuous flow process was developed for the synthesis of a highly functionalized quinazoline organozinc intermediate, highlighting the precise control over temperature and residence time that flow reactors provide. mdpi.com

Integrating the synthesis of this compound and its derivatives into flow chemistry platforms would be a significant step forward. This would not only enable the safer and more efficient production of these compounds but also facilitate the integration of in-line purification and analysis, leading to a fully automated synthesis workflow. Such automated systems are invaluable for high-throughput screening and the rapid optimization of reaction conditions.

Application in Novel Chemical Transformations

The unique structural features of this compound make it a promising candidate for use in novel chemical transformations, either as a catalyst or as a scaffold for the development of new reagents. The presence of both a basic quinazoline nitrogen and an acidic carboxylic acid group suggests potential applications in bifunctional catalysis.

Future research could explore the use of this compound and its derivatives as organocatalysts for a variety of organic reactions. The development of chiral derivatives could also open the door to asymmetric catalysis. Furthermore, the propanoic acid handle provides a convenient point of attachment for immobilization onto solid supports, enabling the development of recyclable catalysts.

The quinazoline core itself can participate in a variety of transformations. For example, quinazoline-3-oxides have been used in copper-catalyzed oxidative coupling reactions with formamides. Exploring similar transformations with this compound could lead to the discovery of new and valuable synthetic methodologies.

Design of Chemically Diverse Derivatives for Academic Inquiry

The generation of chemically diverse libraries of compounds is essential for exploring new areas of chemical space and for identifying molecules with interesting properties. This compound is an excellent starting point for the design and synthesis of a wide range of derivatives for academic research.

The carboxylic acid functionality can be readily converted into a variety of amides, esters, and other functional groups. For example, the synthesis of amides of 3-(4-substituted-5-oxo-4,5-dihydro jst.go.jpscispace.comtriazolo[4,3-a]quinazolin-1-yl)propanoic acid has been reported, demonstrating the feasibility of modifying the propanoic acid side chain.

Furthermore, the quinazoline ring can be functionalized at various positions. For example, 6-bromoquinazoline (B49647) derivatives can be synthesized and subsequently used in cross-coupling reactions to introduce a wide range of substituents. jst.go.jp The combination of modifications to both the quinazoline ring and the propanoic acid side chain can lead to a vast library of novel compounds with diverse structures and properties, providing a rich playground for academic exploration.

Q & A

Q. What are the optimal synthetic routes for 3-(Quinazolin-4-yl)propanoic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the quinazoline core via cyclization of anthranilic acid derivatives with nitriles or amides. Key steps include:

  • Quinazoline ring formation : Use of microwave-assisted synthesis (e.g., 150°C, 30 min) to accelerate cyclization and reduce side products .
  • Propanoic acid side-chain introduction : Employing nucleophilic substitution or Michael addition under anhydrous conditions (e.g., THF, NaH base) to attach the propanoic acid moiety .
  • Yield optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of quinazoline precursor to propanoic acid derivative) and using catalysts like DMAP to enhance coupling efficiency .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: A combination of spectroscopic methods is critical:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify characteristic peaks, such as the quinazoline aromatic protons (δ 7.5–8.5 ppm) and the propanoic acid α-proton (δ 2.8–3.2 ppm). Coupling constants (e.g., J = 15 Hz for trans-olefinic protons) confirm stereochemistry .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H stretching (~2500–3000 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 247.0984 for C12H11N2O2) .

Q. What in vitro assays are recommended for preliminary biological evaluation of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays to measure IC50 values .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Solubility and stability : Perform HPLC-based kinetic solubility studies in PBS (pH 7.4) and simulated gastric fluid to assess pharmaceutical viability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the biological potency of this compound derivatives?

Methodological Answer:

  • Core modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the quinazoline C6 position to enhance π-π stacking with target proteins .
  • Side-chain diversification : Replace propanoic acid with bioisosteres (e.g., tetrazole) to improve metabolic stability while retaining acidity .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent effects with activity, guided by docking simulations in AutoDock Vina .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Pharmacokinetic profiling : Conduct LC-MS/MS studies to measure bioavailability and tissue distribution. Low oral absorption may explain in vivo efficacy gaps .
  • Metabolite identification : Use hepatic microsome incubations (human/rat) with UPLC-QTOF-MS to detect rapid first-pass metabolism .
  • Species-specific assay redesign : Test metabolites (e.g., glucuronide conjugates) in humanized mouse models to align in vitro and in vivo results .

Q. How can computational methods predict the metabolic pathways of this compound?

Methodological Answer:

  • In silico tools : Use MetaSite to identify probable sites of Phase I oxidation (e.g., quinazoline C4 position) and Phase II glucuronidation .
  • MD simulations : Analyze binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict competitive inhibition or induction .
  • Machine learning : Train models on PubChem datasets to prioritize metabolites for experimental validation .

Q. What experimental designs are effective for probing the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Chemical proteomics : Use affinity chromatography with a biotinylated probe of the compound to pull down target proteins from cell lysates .
  • CRISPR-Cas9 knockout screens : Identify genes whose deletion rescues compound-induced cytotoxicity, revealing synthetic lethal partners .
  • Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells to map pathway enrichment (e.g., apoptosis, DNA repair) .

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